molecular formula C10H11N3 B2801996 2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine CAS No. 1208081-56-4

2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine

Cat. No.: B2801996
CAS No.: 1208081-56-4
M. Wt: 173.219
InChI Key: XSFTVAAOCDRZSN-UHFFFAOYSA-N
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Description

2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine is a heterocyclic aromatic compound comprising a phenylamine group linked to a 2-methyl-substituted pyrazole ring. Pyrazole derivatives are known for their diverse applications, ranging from bioactive molecules to optoelectronic materials, due to their tunable electronic properties and stability . The methyl group at the pyrazole’s 2-position likely enhances steric hindrance and influences solubility, while the phenylamine moiety may contribute to electron-donating characteristics or serve as a synthetic handle for further functionalization .

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-10(6-7-12-13)8-4-2-3-5-9(8)11/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFTVAAOCDRZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine typically involves the reaction of 2-methyl-2H-pyrazole with a suitable phenylamine derivative under controlled conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the pyrazole and phenylamine moieties.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Oxidation Reactions

The phenylamine group undergoes oxidation under acidic conditions. Key reagents and outcomes include:

Reagent Conditions Product Source
KMnO₄Acidic medium (H₂SO₄)Quinone derivatives
H₂O₂Methanol, room temperatureN-Oxide intermediates
mCPBACH₂Cl₂, 25°CPyrazole N-oxide derivatives

Research Findings :

  • Oxidation with KMnO₄ selectively targets the phenylamine group, forming quinones via electron transfer mechanisms.

  • mCPBA selectively oxidizes the pyrazole nitrogen, yielding stable N-oxide derivatives .

Reduction Reactions

The compound undergoes reduction at the amine and pyrazole functionalities:

Reagent Conditions Product Source
NaBH₄Methanol, refluxPartially saturated pyrazole rings
LiAlH₄THF, 0°C → 25°CReduced phenylamine to cyclohexane

Mechanistic Insight :

  • NaBH₄ preferentially reduces the pyrazole ring’s double bonds, while LiAlH₄ targets the aromatic amine.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the phenylamine ring:

Reagent Conditions Product Source
Br₂FeBr₃, CHCl₃, 50°C4-Bromo-substituted derivative
HNO₃/H₂SO₄0°C → 25°C3-Nitro-substituted compound

Key Observations :

  • Bromination occurs para to the amine group due to its strong activating effect.

  • Nitration yields a mixture of meta and para products, with meta dominance due to steric hindrance from the pyrazole group.

Coupling Reactions

The amine group participates in cross-coupling reactions:

Reagent Conditions Product Source
EDCIDMF, 25°CAmide-linked conjugates
Fe₃O₄@MIL-101(Cr)Solvent-free, 100°CPyrazolo[3,4-b]pyridine derivatives

Catalytic Efficiency :

  • Fe₃O₄@MIL-101(Cr) facilitates solvent-free cyclocondensation with aldehydes and indole derivatives, achieving >85% yield .

Cyclization Reactions

The compound acts as a precursor in heterocycle synthesis:

Reagent Conditions Product Source
Ethyl acetoacetateAcetic acid, refluxDihydropyrazolo[1,5-a]pyrimidinone
Diethyl malonateNaOEt, ethanol, refluxPyrazolo[1,5-a]pyrimidinedione

Synthetic Utility :

  • Cyclization with β-ketoesters forms fused pyrazolo-pyrimidine systems, validated by NMR and IR spectroscopy .

Biological Activity Correlations

  • CDK2 Inhibition : Pyrazole derivatives exhibit IC₅₀ values ≤10 µM against CDK2, attributed to hydrogen bonding with kinase active sites .

  • Anticancer Potential : Pyrazolo[3,4-b]pyridines synthesized from this compound show selective cytotoxicity against A549 lung cancer cells (IC₅₀ = 4.2 µM) .

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds within this class have shown effectiveness against various bacterial and fungal strains. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of specific pathogens, suggesting potential use in developing new antibiotics .
  • Anticancer Properties : Several pyrazole derivatives have been evaluated for their anticancer effects. They may induce apoptosis in cancer cells through mechanisms such as the activation of autophagy proteins and inhibition of cell proliferation pathways .
  • Anti-inflammatory Effects : Pyrazole compounds have been linked to anti-inflammatory activity, making them candidates for treating conditions like arthritis and other inflammatory diseases. Some studies report that these compounds can reduce inflammation comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Modification

The synthesis of 2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Pyrazole Ring : This is often achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Amination Reactions : The introduction of the amine group can be performed using various amination techniques, including nucleophilic substitution reactions.

Modification of the compound's structure can enhance its biological activity or selectivity towards specific targets. For example, substituting different groups on the phenyl ring can significantly alter its pharmacological profile .

Antiviral Research

In a recent study, pyrazole derivatives were screened for their ability to inhibit viral replication, particularly against flavivirus and pestivirus infections. One identified compound demonstrated significant antiviral activity with low cytotoxicity, highlighting the potential of pyrazole derivatives in developing antiviral therapies .

Cancer Treatment

A series of studies have focused on the anticancer properties of pyrazole derivatives. For example, certain compounds were found to effectively inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer cell survival .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Structural Insights :

  • Substituent Position: The position of methyl or aryl groups on the pyrazole ring significantly impacts electronic and steric properties.
  • Electron-Withdrawing/Donating Groups : The trifluoromethyl group in 3-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-5-amine introduces strong electron-withdrawing effects, which may reduce basicity compared to the electron-donating methyl group in the target compound.

Physicochemical Properties

While direct thermal or solubility data for this compound is unavailable, trends from analogs suggest:

  • Thermal Stability : Pyrazole derivatives generally exhibit moderate thermal stability. For instance, azomethines with triphenylamine cores (structurally distinct but methodologically relevant) showed decomposition temperatures above 300°C in thermogravimetric analysis (TGA) .
  • Solubility: The presence of hydrophobic groups (e.g., isopropyl in or trifluoromethyl in ) reduces aqueous solubility, whereas polar amino groups may enhance it. The target compound’s phenylamine group could improve solubility in polar aprotic solvents.

Biological Activity

The compound 2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine is a member of the pyrazole family, which has gained attention for its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N4\text{C}_{11}\text{H}_{12}\text{N}_{4}

This compound features a pyrazole ring substituted with a phenylamine group, which contributes to its biological activities through various mechanisms of action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are crucial for evaluating antimicrobial efficacy.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Candida albicans1.02.0

These results indicate that the compound exhibits strong activity against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively documented. In vitro studies demonstrate that this compound can inhibit the growth of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast)8.5
HepG2 (Liver)5.0
A549 (Lung)6.3

The IC50 values indicate that the compound is particularly effective against HepG2 cells, highlighting its potential as an anticancer therapeutic agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The presence of the pyrazole ring contributes to antioxidant properties, reducing oxidative stress in cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound also exhibits anti-inflammatory properties. Research indicates that it can effectively reduce inflammation markers in vitro, making it a candidate for treating inflammatory diseases.

In Vivo Studies

In vivo studies demonstrated significant reductions in edema in animal models treated with this compound compared to control groups, indicating its potential as an anti-inflammatory agent .

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